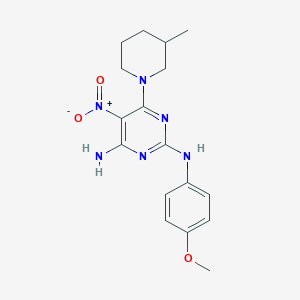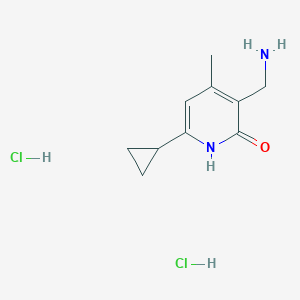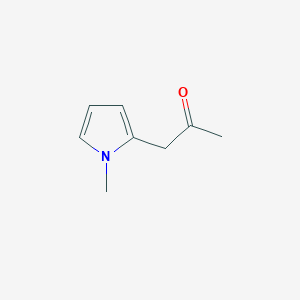![molecular formula C13H21N3O2S B2923520 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide CAS No. 893927-46-3](/img/structure/B2923520.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a thiophene ring, another type of aromatic heterocycle .
Molecular Structure Analysis
The compound contains a pyrazole ring fused with a thiophene ring, which suggests it may have interesting electronic properties. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. The tert-butyl group could make the compound more hydrophobic, while the heterocycles could contribute to its electronic properties .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Patterns
Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have elucidated the importance of hydrogen-bonding patterns in the structural formation of these compounds. These patterns contribute to the arrangement of molecules into chains and sheets, facilitated by a combination of C-H...O and C-H...π(arene) hydrogen bonds. Such structural insights are critical for understanding the molecular interactions and designing compounds with desired properties and functionalities (López et al., 2010).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the application of this chemical framework in drug synthesis, particularly in the production of antimalarial drugs. This process, optimized through the use of various acyl donors and parameters, underscores the compound's role in facilitating selective and efficient chemical transformations, contributing to the development of pharmaceuticals (Magadum & Yadav, 2018).
Novel Pyrazolo[5,1-c][1,2,4]triazines Synthesis
Research into the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines has led to the development of new methods for creating these compounds, which are of interest due to their potential applications in medicinal chemistry and as functional materials. The ability to produce novel derivatives with varying halogen substituents opens up possibilities for exploring new pharmacological activities and material properties (Ivanov et al., 2017).
Cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
The reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides leading to the formation of new compounds through heterocyclization highlight the compound's utility in organic synthesis. These reactions produce a diverse array of heterocyclic compounds, demonstrating the versatility and potential applications of these chemical transformations in creating pharmacologically relevant molecules (Chigorina et al., 2019).
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives in the formation of Co(II) and Cu(II) coordination complexes emphasizes the structural and functional relevance of such compounds in inorganic chemistry and biochemistry. These complexes exhibit significant antioxidant activity, showcasing the potential of these compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-5-18-6-11(17)14-12-9-7-19-8-10(9)15-16(12)13(2,3)4/h5-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIFHJGGWGHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923438.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-isopropoxybenzoate](/img/structure/B2923443.png)




![N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2923453.png)


![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)

